Shyobunone

描述

Shyobunone, also known as (2E,4E)-2,4-decadienal, is a naturally-occurring compound found in a variety of fruits, vegetables, and other plant-based products. It has been studied extensively for its potential health benefits, with research suggesting that it may have anticancer, anti-inflammatory, and antioxidant properties. The compound is also being investigated for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

科学研究应用

神经保护潜力

- 乙酰胆碱酯酶抑制:在Siparuna guianensis精油中鉴定为主要化合物的Shyobunone表现出潜在的神经保护特性。已发现其能够抑制乙酰胆碱酯酶(AChE),暗示其在治疗阿尔茨海默病中的潜在用途(Martins et al., 2021)。

化学合成和异构化

- 合成和对映异构体:研究详细描述了this compound及其对映异构体的合成,有助于了解其化学结构和潜在应用(Fráter, 1978)。

- 平衡和立体结构:对this compound及相关化合物的研究已调查了它们在碱催化条件下的平衡,并分析了它们的立体结构,有助于了解其化学行为(Niwa, Iguchi, & Yamamura, 1977)。

杀虫和驱虫特性

- 对害虫的作用:来自菖蒲根茎的this compound以及其衍生物Isothis compound已显示出对某些害虫具有显著的杀虫和驱虫活性,暗示其在害虫控制中的潜在用途(Chen et al., 2015)。

GABAA受体调节

- 神经递质相互作用:This compound已被确认为GABAA受体的调节剂,突显了其在神经或心理障碍中的潜在应用(Zaugg et al., 2011)。

提取和成分研究

- 提取技术:研究已探讨了从自然来源提取this compound的方法,检查能够保持其完整性和产量的方法(Stahl & Keller, 1983)。

- 化学成分:研究还专注于识别含有this compound的挥发油的化学成分,提供了关于其自然存在和潜在用途的见解(Guan-yang, 2012)。

作用机制

Target of Action

Shyobunone, a natural product isolated from Acorus calamus rhizomes , primarily targets stored-grain insects, specifically the red flour beetle (Tribolium castaneum, TC) and the cigarette beetle (Lasioderma serricorne, LS) . These insects are widespread and destructive primary pests of stored cereals .

Mode of Action

This compound exhibits strong contact toxicity against these insects . It interacts with the insects upon contact, leading to their demise. The LD50 values, which represent the lethal dose required to kill 50% of the test population, are 20.24 μg/adult for LS .

Biochemical Pathways

The observed insecticidal and repellent activities suggest that this compound likely interferes with essential biological processes in these insects, leading to their death or repulsion .

Pharmacokinetics

Its strong contact toxicity suggests that it is readily absorbed through the exoskeleton of the insects .

Result of Action

The primary result of this compound’s action is the death of the targeted insects due to its contact toxicity . Additionally, this compound also exhibits strong repellent activity, driving away the insects from the treated area .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the rise of temperature and moisture in the environment can lead to an accelerated growth of molds, including toxigenic species . .

安全和危害

When extinguishing fire, it is recommended to wear personal protective equipment and work from the windward . The suitable fire-extinguishing method should be used according to the surrounding situation . It is also advised to ensure adequate ventilation and provide accessible safety shower and eye wash station .

生化分析

Biochemical Properties

Shyobunone interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong contact toxicity against certain insects, suggesting that it interacts with enzymes, proteins, and other biomolecules in these organisms

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit strong contact toxicity against Lasioderma serricorne and Tribolium castaneum, two widespread and destructive primary insect pests of stored cereals . This suggests that this compound influences cell function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

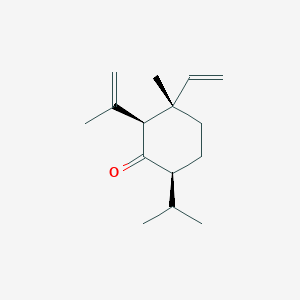

IUPAC Name |

(2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHRSRIPLDHJHR-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@@H](C1=O)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019945 | |

| Record name | (+)-Shyobunone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21698-44-2 | |

| Record name | Shyobunone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Shyobunone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SHYOBUNONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NQU4WN5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

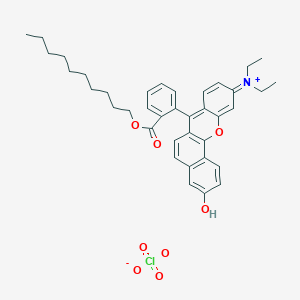

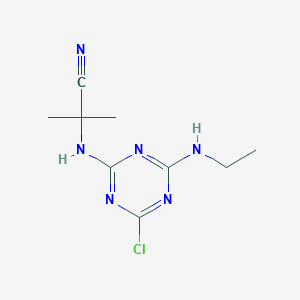

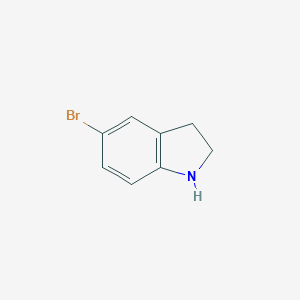

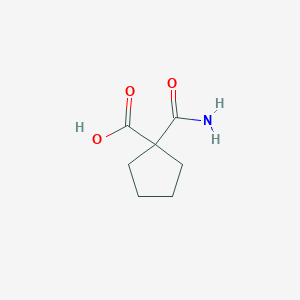

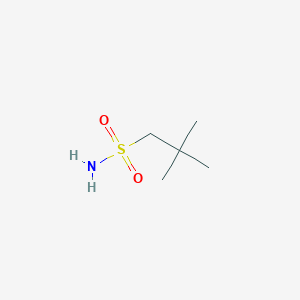

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)